CDK2 Inhibitory Activity vs. 5-Amino-1-naphthalenesulfonamide: Functional Divergence
5-Hydroxynaphthalene-1-sulfonamide inhibits CDK2/cyclin A with an IC₅₀ of 120,000 nM, a weak but measurable activity [1]. In contrast, 5-amino-1-naphthalenesulfonamide (the amino congener) is a well‑characterized calmodulin antagonist that blocks Ca²⁺/calmodulin‑dependent enzymes ; no CDK2 inhibition data are available for the amino analog in BindingDB or ChEMBL. The hydroxyl→amino substitution therefore redirects biological activity from calmodulin antagonism toward CDK2, a functional divergence that precludes substitution in kinase‑focused screening cascades.
| Evidence Dimension | CDK2/cyclin A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120,000 nM |
| Comparator Or Baseline | 5-Amino-1-naphthalenesulfonamide: no CDK2 inhibition reported; primary activity is calmodulin antagonism |
| Quantified Difference | Qualitative functional switch: weak CDK2 inhibitor vs. calmodulin antagonist |
| Conditions | CDK2/cyclin A radiometric assay, pH 7.2, 2°C; calmodulin antagonism assessed via inhibition of Ca²⁺/calmodulin‑dependent phosphodiesterase |
Why This Matters
Users requiring a naphthalenesulfonamide scaffold for CDK2 target engagement must select the 5‑hydroxy compound; the amino analog will not engage CDK2 and will introduce confounding calmodulin‑mediated effects.
- [1] BindingDB BDBM24628. 5-hydroxynaphthalene-1-sulfonamide CDK2/cyclin A IC₅₀ = 1.20E+5 nM. View Source
